Product packaging for Fenretinide-d4(Cat. No.:)

Fenretinide-d4

Cat. No.: B1154688
M. Wt: 395.57
Attention: For research use only. Not for human or veterinary use.
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Description

Fenretinide-d4 (C26H29D4NO2) is a deuterium-labeled analog of fenretinide (4-HPR), specifically designed for use as an internal standard in quantitative bioanalysis. This high-purity standard is essential for ensuring accuracy and precision in the measurement of fenretinide and its metabolites in complex biological samples such as plasma and tissue homogenates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods . The incorporation of four deuterium atoms provides a predictable mass shift, minimizing matrix effects and correcting for variability in sample preparation and ionization efficiency. The parent compound, fenretinide, is a synthetic retinoid with extensive research applications due to its potent anti-cancer and chemopreventive properties. Its mechanisms of action are multi-faceted and include the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of ceramide levels . Furthermore, fenretinide has been shown to inhibit cancer cell invasion by suppressing key signaling kinases like c-Jun NH2-terminal kinase (JNK) and focal adhesion kinase (FAK), and by inhibiting matrix metalloproteinase (MMP) activation and function . It has demonstrated research activity against a broad spectrum of cancers, including oral squamous cell carcinoma, breast cancer, acute lymphoblastic leukemia, neuroblastoma, and others . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

Molecular Formula

C₂₆H₂₉D₄NO₂

Molecular Weight

395.57

Synonyms

N-(4-Hydroxyphenyl)retinamide-d4;  4-HPR-d4;  N-(4-Hydroxyphenyl)-all-trans-retinamide-d4;  Retinoic Acid p-Hydroxyphenylamide-d4;  Ro 22-4667-d4;  all-trans-4’-Hydroxyretinanilide-d4;  all-trans-N-(4-Hydroxyphenyl)retinamide-d4;  _x000B_

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Fenretinide in Preclinical Models

Apoptosis Induction Pathways in In Vitro Cellular Systems

Fenretinide (B1684555) orchestrates programmed cell death through a complex interplay of molecular events, primarily centered around the generation of reactive oxygen species, modulation of sphingolipid metabolism, and activation of caspase cascades. These pathways can be triggered independently of retinoic acid receptor (RAR) activation, highlighting a distinct mechanism from classical retinoids. nih.govresearchgate.net

Role of Reactive Oxygen Species (ROS) Generation in Programmed Cell Death Induction

A pivotal mechanism in fenretinide-induced apoptosis is the generation of reactive oxygen species (ROS). nih.govcaymanchem.complos.org In various cancer cell lines, treatment with fenretinide leads to an increase in intracellular ROS levels. researchgate.netplos.org This oxidative stress is a key initiator of the apoptotic cascade. plos.org Studies have shown that this ROS generation is dependent on complex II of the mitochondrial respiratory chain. nih.govresearchgate.net The scavenging of ROS or the complexing of iron has been found to completely abolish fenretinide-induced cell death, underscoring the critical role of oxidative stress in its mode of action. nih.gov The production of ROS can, in turn, activate downstream signaling pathways, including the Jun N-terminal Kinase (JNK) pathway, which contributes to apoptosis. plos.org The amount of ROS generated is dependent on the cell type and the concentration of fenretinide used. researchgate.net

Modulation of Ceramide Signaling and Sphingolipid Metabolism

Fenretinide significantly impacts sphingolipid metabolism, a key pathway in regulating cell fate. nih.govgavinpublishers.com It influences the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P). gavinpublishers.com

A direct molecular target of fenretinide is the enzyme dihydroceramide (B1258172) desaturase (DES1), which is responsible for converting dihydroceramide to ceramide. caymanchem.comnih.govresearchgate.net Fenretinide inhibits DES1 activity in a dose-dependent manner. nih.gov In vitro studies using rat liver microsomes determined the IC50 value for fenretinide's inhibition of DES1 to be 2.32 µM. caymanchem.comnih.gov This inhibition was found to be competitive at shorter incubation times but became irreversible with longer exposure. nih.gov The inhibition of DES1 leads to an accumulation of dihydroceramides. atsjournals.org

By inhibiting dihydroceramide desaturase, fenretinide alters the intracellular ratio of ceramides to dihydroceramides. researchgate.netnih.gov This leads to a decrease in ceramide levels and a concurrent increase in dihydroceramide levels. nih.govnih.gov This shift in the sphingolipid balance has been shown to contribute to the insulin-sensitizing effects of fenretinide and is a key aspect of its mechanism of action. nih.gov The accumulation of dihydroceramides itself can trigger cellular stress responses, including autophagy. physiology.org

Activation of Caspase Cascades in Apoptotic Signaling

Fenretinide is a potent inducer of apoptosis through the activation of the caspase cascade. caymanchem.comnih.govnih.gov This activation is a central part of the apoptotic machinery, leading to the execution of programmed cell death. researchgate.netnih.gov Treatment with fenretinide results in the cleavage of poly (ADP-ribose) polymerase (PARP), a downstream target of caspase-3, indicating the activation of this key executioner caspase. nih.govnih.gov The activation of caspases appears to be a common pathway triggered by fenretinide across various cancer cell types, including gliomas and lymphoid leukemia cells. caymanchem.comnih.gov This caspase-dependent apoptosis can be blocked by inhibitors of ceramide synthesis, suggesting a link between the modulation of sphingolipid metabolism and caspase activation. researchgate.net

Induction of Caspase-Independent Cell Death Pathways

In addition to caspase-dependent apoptosis, fenretinide can also induce cell death through caspase-independent mechanisms. nih.gov This is particularly relevant in cancer cells that have defects in their caspase machinery. nih.gov In caspase-3 deficient human mammary carcinoma cells, fenretinide was shown to trigger autophagic cell death. nih.gov This was characterized by an increase in Beclin 1 expression and the conversion of LC3-I to the autophagosome-associated form, LC3-II. nih.gov Furthermore, in some pediatric sarcoma cells, fenretinide was found to induce a novel form of dynamin-dependent programmed cell death, which was not preventable by inhibitors of apoptosis, necroptosis, or autophagy. nih.gov This suggests that fenretinide's cytotoxic effects are multifaceted and can overcome resistance to conventional apoptosis. nih.govnih.gov There is also evidence that apoptosis-inducing factor (AIF), a key mediator of caspase-independent cell death, can be released from the mitochondria following cellular insults, leading to DNA fragmentation. anr.fr

Modulation of Anti-Apoptotic Protein Expression (e.g., MCL-1, Bcl-2, Bcl-XL)

A key aspect of Fenretinide's pro-apoptotic activity is its ability to alter the expression and function of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members like Myeloid Cell Leukemia 1 (MCL-1), Bcl-2, and B-cell lymphoma-extra large (Bcl-XL), which prevent cell death by sequestering pro-apoptotic proteins. nih.govhaematologica.org

Preclinical studies have shown that Fenretinide can overcome resistance to apoptosis by targeting these anti-apoptotic proteins. In neuroblastoma and melanoma models, Fenretinide has been shown to induce the expression of the pro-apoptotic protein NOXA (also known as PMAIP1). nih.govnih.gov NOXA, in turn, preferentially binds to and inhibits MCL-1, thereby neutralizing its survival function. nih.gov This mechanism is particularly significant because high levels of MCL-1 are a known contributor to resistance against other therapies, including Bcl-2 inhibitors like venetoclax (B612062) and ABT-737. nih.govhaematologica.orgresearchgate.net

The combination of Fenretinide with a Bcl-2/Bcl-XL/Bcl-W inhibitor (ABT-737) has demonstrated synergistic cytotoxicity in melanoma cells. nih.gov In this context, ABT-737 neutralizes Bcl-2, Bcl-XL, and Bcl-W, while Fenretinide-induced NOXA antagonizes MCL-1. This dual attack on the anti-apoptotic machinery leads to a robust activation of the apoptotic cascade. nih.gov This synergy is also observed with the more specific BCL-2 inhibitor venetoclax (ABT-199) in neuroblastoma models with high BCL-2 expression, where Fenretinide-induced NOXA again plays a crucial role in inhibiting MCL-1. nih.gov

Compound/CombinationTarget Cell LineKey Findings
Fenretinide + ABT-737MelanomaSynergistic cell death; Fenretinide induces NOXA, leading to MCL-1 degradation. nih.gov
Fenretinide + Venetoclax (ABT-199)NeuroblastomaSynergistic cytotoxicity in high BCL-2-expressing cells; mediated by Fenretinide-induced NOXA. nih.gov
S63845 (MCL-1 inhibitor)Multiple MyelomaTreatment can lead to a compensatory increase in BCL-2/BIM complexes, suggesting a shift in dependency. haematologica.org

Autophagy Modulation in Cellular Models

Autophagy is a cellular self-digestion process that can either promote survival under stress or lead to a form of programmed cell death known as autophagic cell death. Fenretinide has been shown to induce autophagic cell death, particularly in cancer cells that have defects in their apoptotic machinery. spandidos-publications.comtandfonline.comnih.gov

In preclinical models, Fenretinide's ability to trigger autophagic cell death is linked to specific molecular events. A key finding is that Fenretinide treatment can increase the expression of Beclin 1, a protein central to the initiation of autophagy. tandfonline.comnih.govnih.gov Furthermore, it promotes the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its soluble form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). tandfonline.com This conversion and the resulting punctate (dotted) appearance of LC3 within the cell are hallmark indicators of active autophagy. tandfonline.com Ultrastructural analysis of cells treated with Fenretinide reveals the accumulation of autophagic vacuoles, further confirming the induction of this process. tandfonline.com The induction of autophagy can be a primary mode of cell death in response to Fenretinide, especially when the apoptotic pathway is compromised. tandfonline.comnih.gov

The decision between apoptosis and autophagy in response to Fenretinide appears to be context-dependent and represents a critical point of crosstalk between the two pathways. In cancer cells with functional apoptotic machinery, Fenretinide often triggers apoptosis. However, in cells where key apoptotic components are missing, such as caspase-3-defective MCF-7 breast cancer cells, Fenretinide treatment shifts the outcome towards autophagic cell death. tandfonline.comnih.gov When caspase-3 is reconstituted in these cells, they undergo apoptosis in response to Fenretinide, highlighting the switch between the two pathways. tandfonline.comnih.gov

The generation of reactive oxygen species (ROS) appears to be a critical factor governing this switch. mdpi.com High levels of ROS induced by Fenretinide tend to promote apoptosis, whereas moderate levels can activate the JNK pathway, leading to autophagy. mdpi.com Additionally, the autophagic protein Beclin 1 is itself a point of crosstalk. It can be cleaved by caspases during apoptosis, which not only inhibits its pro-autophagic function but can also generate fragments that amplify the apoptotic signal. nih.gov Conversely, the anti-apoptotic protein Bcl-2 can inhibit autophagy by binding to Beclin 1, an interaction that can be disrupted to induce autophagy. nih.gov

Retinoid Receptor-Dependent and Independent Mechanisms

Retinoids typically exert their effects by binding to and activating nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), which exist in several subtypes (α, β, γ). tocris.comaacrjournals.org These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences to regulate gene expression. news-medical.nettocris.com

CompoundRARα (Ki, nmol/L)RARβ (Ki, nmol/L)RARγ (Ki, nmol/L)
All-trans-Retinoic Acid (ATRA)0.20.60.7
Fenretinide (4-HPR)>1000>1000>1000
4-Oxo-4-HPR (metabolite)>1000>1000>1000

Data adapted from a competitive binding assay against [3H]RA. A higher Ki value indicates lower binding affinity. aacrjournals.org

Fenretinide can bind to and activate RXRs, which serve as common dimerization partners for a host of nuclear receptors, including RARs, the vitamin D receptor, and the liver X receptor (LXR). selleckchem.comtocris.comnih.gov This interaction can influence a wide array of gene expression programs. For instance, Fenretinide has been shown to activate the RXR/SXR (Steroid and Xenobiotic Receptor) pathway, which regulates the expression of metabolic enzymes like CYP3A4. oup.com The ability of Fenretinide to engage RXRs adds another layer to its biological activity, potentially influencing metabolic pathways and interacting with other signaling networks within the cell, independent of its direct, albeit weak, agonism of RARs. selleckchem.comnih.gov

Characterization of Receptor-Independent Signaling

Fenretinide, a synthetic derivative of vitamin A, exhibits a distinct pharmacological profile compared to naturally occurring retinoids like all-trans-retinoic acid (ATRA). researchgate.netnih.gov A significant aspect of its mechanism involves signaling pathways that are independent of the classic nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR). nih.govcancernetwork.comdrugbank.com While some studies suggest it can selectively activate certain retinoid receptors, much of its activity, particularly the induction of apoptosis (programmed cell death), is attributed to receptor-independent events. cancernetwork.comaacrjournals.org

Key receptor-independent mechanisms identified in preclinical models include:

Generation of Reactive Oxygen Species (ROS): A primary mechanism of Fenretinide-induced apoptosis is the generation of ROS. nih.govcancernetwork.comnih.gov Studies in various cancer cell lines have demonstrated that Fenretinide's cytotoxic effects are linked to an increase in intracellular ROS. nih.govlenus.iemdpi.com This oxidative stress is a critical trigger for downstream apoptotic signaling cascades. neurology.org Specifically, research points to the mitochondrial respiratory chain, between complex II and complex III, as a molecular site for this ROS generation. cancernetwork.comneurology.org

Induction of Ceramide Synthesis: Fenretinide has been shown to increase the de novo synthesis of ceramides, which are lipid second messengers involved in cell death pathways. cancernetwork.comlenus.iescitechdevelopment.com This effect is considered independent of p53 and caspase activation in some cell models. cancernetwork.com The accumulation of ceramides is a crucial event that contributes to the compound's pro-apoptotic activity. nih.gov

Binding to Retinol-Binding Protein 4 (RBP4): Fenretinide binds with high affinity to RBP4, the specific transport protein for retinol (B82714) (vitamin A). researchgate.netnih.govmdpi.com By competing with retinol, it disrupts the formation of the retinol-RBP4 complex, thereby lowering circulating levels of both retinol and RBP4. nih.govmdpi.com This action has implications for metabolic regulation and is distinct from the nuclear receptor-mediated gene transcription typical of other retinoids.

Impact on Cellular Signaling Pathways

Fenretinide modulates multiple intracellular signaling pathways that are central to cell proliferation, survival, and death.

Inhibition of mTORC1 and mTORC2 Complexes

Preclinical research indicates that Fenretinide can suppress the activity of both the mTORC1 and mTORC2 complexes. mdpi.com The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth and proliferation. nih.gov It functions within two distinct complexes: mTORC1, which controls protein synthesis, and mTORC2, which regulates cell survival and cytoskeletal organization by activating kinases like Akt. nih.govnih.gov

Fenretinide's molecular structure allows it to act as an ATP-competitive inhibitor within the mTOR kinase binding site. nih.govmdpi.com This direct inhibition suppresses the downstream signaling of both complexes. mdpi.com By blocking mTORC2, Fenretinide prevents the full activation of Akt (via phosphorylation at serine-473), and by blocking mTORC1, it inhibits its downstream targets. mdpi.comnih.govnih.gov This dual inhibition leads to a decrease in cell proliferation and survival, an effect observed in non-small-cell lung cancer cells, where knockdown of mTOR reduced sensitivity to Fenretinide. mdpi.com This mechanism contrasts with inhibitors like rapamycin, which primarily target mTORC1 and can sometimes lead to a paradoxical activation of Akt signaling. nih.gov

Activation of JNK/p38 MAPK Pathways

A consistent finding in preclinical studies is Fenretinide's ability to induce sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. lenus.iemdpi.comnih.govcapes.gov.br These pathways are typically activated in response to cellular stress, including oxidative stress, and play a pivotal role in mediating apoptosis. nih.gov

The activation of JNK/p38 MAPK by Fenretinide is largely dependent on its capacity to generate intracellular ROS. lenus.ienih.govcapes.gov.br In neuroblastoma cells, for instance, Fenretinide treatment leads to ROS production, which in turn triggers the sustained activation of both JNK and p38 MAPK, culminating in apoptosis. nih.gov Inhibition of ROS production prevents the activation of these stress kinases and confers resistance to Fenretinide. nih.govcapes.gov.br Similarly, in Ewing's sarcoma family of tumors (ESFT), the high sensitivity to Fenretinide-induced cell death is partly dependent on the rapid and sustained activation of p38 MAPK, which is also triggered by ROS accumulation. nih.gov

Influence on NF-κB Signaling

Fenretinide has been shown to exert an inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway in several research models. researchgate.netnih.govnih.gov NF-κB is a key transcription factor that regulates inflammation, immune responses, and cell survival. In many cancers, it is constitutively active and promotes a pro-survival, anti-apoptotic state.

In neuroblastoma cells, the abrogation of NF-κB activity was found to block Fenretinide-induced apoptosis, suggesting a pro-apoptotic role for NF-κB in this specific context that links ROS production to cell death. nih.gov In other models, Fenretinide appears to inhibit pro-inflammatory NF-κB signaling. researchgate.net For example, it can reduce the release of pro-inflammatory cytokines from macrophages, an effect potentially mediated by inhibiting NF-κB signaling through the downregulation of IKKβ and IκBα phosphorylation. researchgate.netatsjournals.org This inhibition of the NF-κB pathway is also linked to the endoplasmic reticulum stress triggered by changes in lipid metabolism. nih.gov

Effects on Cyclin D1 Expression and Protein Stability

While direct and extensive studies on Fenretinide's effect specifically on Cyclin D1 are not widely detailed in the reviewed literature, its impact can be inferred from its known effects on major signaling pathways that regulate Cyclin D1. Cyclin D1 is a crucial protein for cell cycle progression from the G1 to the S phase, and its expression and stability are tightly controlled by pathways like PI3K/Akt/mTOR and MAPK. Given that Fenretinide inhibits the mTOR pathway and activates the JNK/p38 MAPK stress pathway, it is mechanistically plausible that it would lead to a downregulation of Cyclin D1 expression and/or a reduction in its stability, thereby contributing to cell cycle arrest. mdpi.comnih.gov However, specific preclinical data focusing solely on Fenretinide's direct regulation of Cyclin D1 is limited in the available search results.

Modulation of Lipid Metabolism in Research Models

Fenretinide significantly impacts lipid metabolism, a mechanism that contributes to both its anti-cancer and metabolic regulatory effects. researchgate.netnih.gov

A key discovery is Fenretinide's role as an inhibitor of the enzyme dihydroceramide desaturase (DES1 or DEGS1). nih.govmdpi.comnih.gov DES1 catalyzes the final step in the de novo synthesis of ceramides. nih.gov By inhibiting this enzyme, Fenretinide blocks the production of lipotoxic ceramides and causes an accumulation of their precursors, dihydroceramides. mdpi.comnih.govnih.gov This shift in the cellular lipidome has been shown to prevent lipid-induced insulin (B600854) resistance in cell culture and mouse models. nih.govnih.gov The accumulation of dihydroceramides has also been linked to the induction of autophagy and cell cycle arrest in cancer cells. researchgate.netnih.gov

In various preclinical models, Fenretinide has demonstrated the ability to:

Prevent obesity and improve insulin sensitivity in mice fed a high-fat diet. nih.govresearchgate.netphysiology.org

Inhibit hepatic triglyceride accumulation, ballooning, and steatosis (fatty liver disease). nih.govresearchgate.net

Modulate the levels of polyunsaturated fatty acids, such as arachidonic acid (AA) and docosahexaenoic acid (DHA), which can influence inflammatory signaling. atsjournals.org

However, the effects on lipid metabolism can be complex. In one study using LDLR-/- mice, a model for atherosclerosis, Fenretinide treatment, despite its beneficial metabolic effects on the liver, worsened aortic plaque formation. nih.gov This was linked to an increase in hepatic sphingomyelinase (Smpd3) expression, leading to higher circulating ceramide levels through a different pathway (sphingomyelin hydrolysis). nih.gov

The table below summarizes the observed effects of Fenretinide on lipid metabolism in different preclinical models.

Model SystemDiet/ConditionKey Findings on Lipid MetabolismReference(s)
Cultured MyotubesLipid-ChallengedDepleted cellular ceramide, increased dihydroceramide, negated insulin resistance. nih.gov
High-Fat Diet MiceHigh-Fat DietPrevented obesity, improved insulin sensitivity, inhibited hepatic steatosis. nih.govphysiology.org
LDLR-/- MiceHigh-Fat/High-CholesterolPrevented obesity and NAFLD but increased circulating ceramides and worsened atherosclerosis via Smpd3 induction. nih.gov
3T3-L1 Adipocytes---Inhibited pre-adipocyte differentiation and decreased lipid accumulation in mature adipocytes. researchgate.net
Mouse Model of Allergic AsthmaAllergen ChallengeRestored inflammation-associated changes in arachidonic acid (AA) and docosahexaenoic acid (DHA) levels. atsjournals.org

Regulation of Arachidonic Acid (AA) and Docosahexaenoic Acid (DHA) Ratios

Fenretinide has been shown to modulate the balance between the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), and the anti-inflammatory omega-3 fatty acid, docosahexaenoic acid (DHA). atsjournals.org An elevated AA/DHA ratio is a recognized marker of inflammation. atsjournals.orgclinicaltrials.gov In various preclinical models of inflammatory conditions, fenretinide has demonstrated the ability to correct this fatty acid imbalance. atsjournals.orgmdpi.comfrontiersin.org

In inflamed tissues, macrophages typically exhibit a high ratio of AA to DHA. mdpi.com Studies have shown that fenretinide can induce a normalization of this AA/DHA ratio, which in turn inhibits the phosphorylation of ERK1/2 and reduces the expression of inflammatory cytokines. mdpi.com This modulatory effect on the AA/DHA ratio has been observed to attenuate inflammation in preclinical models of cystic fibrosis, osteoporosis, and spinal cord injury. mdpi.com

A study on a mouse model of allergic asthma provided specific insights into this mechanism. atsjournals.org Allergen-challenged mice showed a significant increase in the AA/DHA ratio in the lungs, which was primarily driven by a significant decrease in DHA levels rather than a major change in AA. atsjournals.org Treatment with fenretinide before the allergen challenge prevented these changes, maintaining a normal AA/DHA ratio. atsjournals.org This was associated with a reduction in the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). atsjournals.org Similarly, in a mouse model of Amyotrophic Lateral Sclerosis (ALS), fenretinide treatment led to an increase in plasma DHA levels while decreasing plasma AA levels. mcgill.ca

The therapeutic potential of correcting the AA/DHA imbalance is also under investigation for cystic fibrosis (CF), where this lipid dysregulation is considered a primary factor in the cycle of infection and inflammation. clinicaltrials.govfrontiersin.org Preclinical data indicate that fenretinide can correct the elevated AA/DHA ratio in CF models. clinicaltrials.govfrontiersin.org

Table 1: Effects of Fenretinide on AA/DHA Ratios in Preclinical Models This table summarizes the observed effects of fenretinide on the ratio of arachidonic acid (AA) to docosahexaenoic acid (DHA) in various disease models.

Preclinical ModelKey FindingsReferences
Allergic Asthma (Mice)Prevented allergen-induced increases in the lung AA/DHA ratio, primarily by preventing a decrease in DHA. atsjournals.org
Amyotrophic Lateral Sclerosis (ALS) (Mice)Increased plasma DHA levels while decreasing AA levels. mcgill.ca
Cystic Fibrosis (Animal Models)Corrected the inherent AA/DHA imbalance in the lungs and plasma. clinicaltrials.govfrontiersin.org
General Inflamed TissuesNormalized the high AA/DHA ratio characteristic of inflamed macrophages. mdpi.com

Effects on Neutral Lipid Content in Animal Tissues

Fenretinide exerts notable effects on the content and metabolism of neutral lipids in various animal tissues. Research in apolipoprotein E-deficient (EKO) mice, a model for atherosclerosis, demonstrated that fenretinide treatment significantly lowered plasma lipid levels. unimi.it Specifically, total cholesterol was reduced by approximately 20%, a change largely attributed to a decrease in the LDL-cholesterol fraction. unimi.it Plasma triglyceride levels were also markedly reduced across all lipoprotein classes. unimi.it

Furthermore, studies involving mice on high-fat diets have shown that fenretinide can prevent diet-induced obesity and reduce hepatic steatosis (fatty liver). unimi.itnih.gov The reduction in liver fat is potentially mediated by an increase in hepatic fatty acid oxidation. unimi.it Despite these metabolically favorable effects on plasma lipids and hepatic steatosis, the same study in EKO mice found that fenretinide administration unexpectedly accelerated the development of atherosclerosis. unimi.it

In adipocytes, fenretinide has been found to inhibit differentiation. nih.gov In a high-fat diet mouse model, it prevented the downregulation of PPARγ in adipose tissue, improved insulin sensitivity, and modulated the levels of adiponectin and resistin. nih.gov

Table 2: Fenretinide's Effects on Neutral Lipids in Animal Models This table outlines the documented effects of fenretinide on various neutral lipid parameters in different animal tissues and models.

Animal ModelTissue/FluidEffectReferences
Apolipoprotein E-deficient (EKO) MicePlasmaDecreased total cholesterol (mainly LDL fraction). unimi.it
Apolipoprotein E-deficient (EKO) MicePlasmaDramatically reduced triglycerides. unimi.it
High-Fat Fed MiceLiverReduced hepatic steatosis. unimi.it
High-Fat Fed MiceWhole BodyPrevented diet-induced obesity. nih.gov
High-Fat Fed MiceAdipose TissueInhibited downregulation of PPARγ, improved insulin sensitivity. nih.gov

Interactions with Vitamin A and Carotenoid Homeostasis

Fenretinide significantly interacts with the homeostatic regulation of vitamin A and carotenoids through multiple mechanisms. nih.gov A primary mechanism involves its interaction with retinol-binding protein 4 (RBP4), the specific transport protein for vitamin A (retinol) in the blood. researchgate.netmdpi.com Fenretinide binds to RBP4 with high affinity, displacing retinol and disrupting the formation of the retinol-RBP4-transthyretin complex necessary for transport from the liver. researchgate.netmdpi.com This action leads to reduced circulating levels of retinol and an increased renal clearance of RBP4. mdpi.com

A second, distinct mechanism is the inhibition of the enzyme β-carotene oxygenase 1 (BCO1). nih.govresearchgate.netnih.gov BCO1 is responsible for the conversion of dietary β-carotene into vitamin A. researchgate.netresearchgate.net By inhibiting this enzyme, fenretinide blocks the endogenous formation of vitamin A from this precursor. researchgate.netnih.gov A direct consequence observed in preclinical mouse models is a reduction in tissue vitamin A stores accompanied by a significant (e.g., two-fold) increase in the accumulation of β-carotene in both plasma and various tissues. nih.govresearchgate.netresearchgate.netnih.gov

Notably, these effects on vitamin A and β-carotene levels persist even in RBP4-deficient mice. nih.govresearchgate.net This finding underscores that the inhibition of BCO1 is a key mechanism of action, independent of fenretinide's interaction with RBP4, for altering vitamin A and carotenoid levels. nih.gov Additionally, research suggests that during periods of short-term vitamin A deficiency, fenretinide can also modulate the intestinal absorption of carotenoids and vitamin E by activating vitamin A signaling pathways in the enterocyte. nih.govresearchgate.netresearchgate.net

Table 3: Summary of Fenretinide's Interactions with Vitamin A and Carotenoid Pathways This table details the key molecular interactions of fenretinide within the vitamin A and carotenoid homeostasis pathways as observed in preclinical research.

Target Molecule/ProcessMechanism of InteractionConsequenceReferences
Retinol-Binding Protein 4 (RBP4)Binds to RBP4, displacing retinol and disrupting the RBP4-transthyretin complex.Reduced circulating plasma retinol levels; increased renal clearance of RBP4. researchgate.netmdpi.com
β-carotene oxygenase 1 (BCO1)Non-competitively inhibits enzyme activity.Blocks endogenous synthesis of vitamin A from β-carotene; leads to β-carotene accumulation in plasma and tissues. nih.govresearchgate.netresearchgate.netnih.gov
Intestinal AbsorptionActivates vitamin A signaling in the enterocyte.Modulates uptake of carotenoids and vitamin E during short-term vitamin A deficiency. nih.govresearchgate.netresearchgate.net

Investigation of Fenretinide in in Vitro Disease Models

Anti-Neoplastic Activity in Cancer Cell Lines

Fenretinide (B1684555), a synthetic retinoid, has demonstrated significant anti-cancer activity across a wide range of cancer cell lines in laboratory settings. aacrjournals.orgresearchgate.netplos.org Its mechanisms of action often involve inducing programmed cell death, known as apoptosis, and are distinct from classic retinoids, allowing it to be effective even in cell lines that have developed resistance to other retinoid-based therapies. plos.orgnih.gov

Efficacy across Diverse Cancer Types (e.g., Ovarian, Breast, Neuroblastoma, Melanoma, Leukemia, Ewing's Sarcoma)

Ovarian Cancer: Fenretinide has been shown to inhibit the growth of ovarian cancer cells. iiarjournals.org In OVCAR-5 ovarian cancer cells, it not only inhibited proliferation and viability but also significantly hampered cell invasion. nih.gov Studies have reported its effectiveness in multiple ovarian cancer cell lines, including A2780, Caov-3, OVCAR-3, and SKOV3. biomol.comnih.gov

Breast Cancer: Cytostatic, or growth-inhibiting, activity has been demonstrated against human breast cancer cell lines. nih.gov Fenretinide is noted to accumulate selectively in breast tissue, making it a compound of particular interest for breast cancer research. tandfonline.com It has been shown to induce cell death in caspase-3-defective MCF-7 breast cancer cells, suggesting it can activate alternative death pathways in cancer cells with certain apoptotic defects. tandfonline.com

Neuroblastoma: The compound is cytotoxic to neuroblastoma cell lines. aacrjournals.org Research has explored its effects in various neuroblastoma lines, including SH-SY5Y and SK-N-SH. researchgate.net

Melanoma: Fenretinide induces apoptosis in melanoma cell lines. nih.govplos.org Its effectiveness has been observed in multiple melanoma lines, including those with BRAF or NRAS mutations, which are common drivers of this cancer type. nih.gov

Leukemia: The compound shows antitumor activity in selected T-cell acute lymphoblastic leukemia (T-ALL) cell lines. apexbt.com It has been found to promote cell death in various leukemia cell lines, including CCRF-CEM, MOLT4, REH, and RS4;11. nih.gov In acute myelogenous leukemia (AML), fenretinide has shown the ability to preferentially target leukemia stem cells. pnas.org Furthermore, it has been identified as a novel agent targeting the GATA1 transcription factor in acute erythroid and acute megakaryoblastic leukemia cells. biorxiv.org

Ewing's Sarcoma: Fenretinide has demonstrated cytotoxic activity against Ewing's sarcoma family of tumors (ESFT) cell lines in vitro. aacrjournals.orgaacrjournals.org Studies have shown that ESFT cells are particularly sensitive to fenretinide, which induces cell death in a dose- and time-dependent manner. nih.gov This activity has been observed across a panel of 12 different ESFT cell lines. nih.gov

Growth Inhibition and Cytotoxicity Assessments (e.g., IC50 values)

The potency of Fenretinide is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. These values vary depending on the specific cancer cell line.

For example, in ovarian cancer cell lines, IC50 values were reported as 0.3 µM and 0.4 µM in the 222 and UCI 101 cell lines, respectively, while other ovarian lines showed IC50s ranging from 1 to 10 µM. apexbt.com In the OVCAR-5 line, concentrations above 1 µM inhibited proliferation, with 10 µM causing 70-90% growth inhibition. nih.gov

In Ewing's sarcoma, the average IC50 value across several cell lines was 0.86 µmol/L. researchgate.net For human hepatoma cell lines, IC50 values ranged from 13.1 to 15.5 µmol/l. nih.gov

Synergy with Other Agents in Cell Culture Studies

The anti-cancer effects of Fenretinide can be enhanced when used in combination with other agents.

In Ewing's Sarcoma: The cytotoxicity of Fenretinide was synergistically increased when combined with ceramide modulators like L-threo-dihydrosphingosine (safingol). nih.gov This combination was effective even under hypoxic (low oxygen) conditions, which can often make cancer cells resistant to treatment. aacrjournals.org

In Melanoma: A synergistic decrease in cell viability and increase in apoptosis were observed when Fenretinide was combined with the proteasome inhibitor bortezomib (B1684674) in melanoma cell lines. aacrjournals.org Similarly, combining Fenretinide with the BCL-2 inhibitor ABT-737 resulted in a synergistic killing of melanoma cells. nih.gov

In Leukemia: In M6 acute myeloid leukemia cells, Fenretinide acted synergistically with the standard-of-care treatment, Azacytidine plus Venetoclax (B612062). biorxiv.org

In Ovarian Cancer: A combination of Fenretinide and selenite (B80905) was shown to significantly suppress the proliferation of ovarian cancer cells and induce apoptosis more effectively than either agent alone. mdpi.com

Role in Overcoming Retinoid Resistance in Cell Lines

A key feature of Fenretinide is its ability to induce apoptosis in cancer cell lines that are resistant to natural retinoids. nih.govaacrjournals.org This is because its mechanism of action can be independent of the classic retinoic acid receptors (RARs) that natural retinoids rely on. plos.orgaacrjournals.org For instance, a metabolite of Fenretinide, 4-Oxo-fenretinide, was effective in both Fenretinide-sensitive and Fenretinide-resistant ovarian carcinoma cell lines. aacrjournals.org This suggests that Fenretinide and its metabolites may offer a therapeutic strategy to overcome acquired or de novo resistance to other retinoid-based therapies. aacrjournals.org

Anti-Inflammatory Effects in Cellular Models

Beyond its anti-cancer properties, Fenretinide also exhibits anti-inflammatory effects by modulating the production of key signaling molecules involved in the inflammatory response.

Suppression of Pro-inflammatory Mediators (e.g., IL-8, CXCL1, CXCL10)

In various cellular models, Fenretinide has been shown to suppress the expression and release of pro-inflammatory mediators.

In a mouse model of allergic asthma, pretreatment with Fenretinide prevented the increase of CXCL1 (the mouse counterpart to human IL-8) and CXCL10 in the lungs. atsjournals.org

In macrophage cell models, Fenretinide treatment has been shown to decrease the secretion of pro-inflammatory cytokines. encyclopedia.pub For example, in Raw 264.7 macrophage cells stimulated with bacteria, Fenretinide significantly attenuated the production of IL-1β and IL-6. nih.gov

Studies have also shown that Fenretinide can inhibit the LPS-induced expression of a broad range of cytokines and chemokines in mouse lung epithelial cells, including CXCL1 and CXCL10. atsjournals.org This effect is partly attributed to its ability to downregulate inflammatory signaling pathways. mdpi.com

Reduction of Oxidative Stress Markers (e.g., MDA, Nitrotyrosine)

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. Key biomarkers of oxidative damage include malondialdehyde (MDA), a product of lipid peroxidation, and nitrotyrosine, an indicator of protein damage by reactive nitrogen species. atsjournals.orgnih.govmdpi.com In vitro and in vivo studies have demonstrated fenretinide's capacity to mitigate the levels of these markers.

In a mouse model of allergic asthma, pretreatment with fenretinide was shown to prevent allergen-induced increases in both MDA and nitrotyrosine in the lungs. atsjournals.org This suggests a protective effect against cellular stress and damage associated with the inflammatory response in asthma. atsjournals.org Similarly, in a mouse model of spinal cord injury, fenretinide treatment led to significantly lower levels of MDA and nitrotyrosine in the spinal cord tissue. nih.gov This reduction in oxidative stress markers was associated with decreased inflammation and tissue damage. nih.gov

The mechanism behind this reduction in oxidative stress is believed to be linked to fenretinide's ability to modulate polyunsaturated fatty acid homeostasis, specifically by decreasing levels of the pro-inflammatory arachidonic acid (AA) and increasing levels of the anti-inflammatory docosahexaenoic acid (DHA). atsjournals.orgnih.gov DHA possesses known antioxidant properties. nih.gov

Table 1: Effect of Fenretinide on Oxidative Stress Markers in Disease Models

Disease ModelMarkerEffect of FenretinideReference
Allergic Asthma (in vivo)Malondialdehyde (MDA)Prevention of allergen-induced increase atsjournals.org
Allergic Asthma (in vivo)NitrotyrosinePrevention of allergen-induced increase atsjournals.org
Spinal Cord Injury (in vivo)Malondialdehyde (MDA)Significant reduction in levels nih.gov
Spinal Cord Injury (in vivo)NitrotyrosineSignificant reduction in levels nih.gov

Other Therapeutic Research Areas in Cell Culture

Beyond its impact on oxidative stress, fenretinide has been investigated for its role in modulating the complex interplay between cells and their surrounding extracellular matrix (ECM), a critical factor in processes such as cancer invasion and metastasis.

The interaction between cells and the ECM is fundamental to tissue structure and function. berkeley.edu In the context of cancer, alterations in these interactions can promote tumor progression and invasion. nih.gov Fenretinide has been shown to influence these processes by affecting cell adhesion and the activity of matrix metalloproteinases (MMPs), enzymes that degrade ECM components. nih.govmdpi.com

In studies on oral squamous cell carcinoma (OSCC) cells, fenretinide treatment was found to inhibit cell adhesion to collagen type IV, a primary component of the basement membrane. nih.gov It also suppressed the invasion of a synthetic basement membrane by these cancer cells. nih.govresearchgate.net This anti-invasive effect was correlated with a decrease in the chemotactic motility of the transformed cells. nih.gov

Furthermore, fenretinide has demonstrated the ability to inhibit the activity of specific MMPs. In OSCC cells, fenretinide inhibited the function of gelatinases (MMP-2 and MMP-9) and membrane-type 1 MMP (MT1-MMP) in a dose-dependent manner. nih.gov Gelatinases were more sensitive, showing significant inhibition at lower concentrations of fenretinide compared to MT1-MMP. nih.gov The inhibition of these proteases, which are involved in the breakdown of the ECM, is a key mechanism underlying fenretinide's anti-invasive properties. nih.govspandidos-publications.com Research in ovarian cancer cells has also indicated that fenretinide affects cell-matrix interactions. iiarjournals.org

Table 2: Effect of Fenretinide on Cell-ECM Interactions and MMP Activity in In Vitro Cancer Models

Cell Line/ModelParameterEffect of FenretinideReference
Oral Squamous Cell Carcinoma (OSCC)Cell Adhesion to Collagen IVSignificant reduction nih.gov
Oral Squamous Cell Carcinoma (OSCC)Basement Membrane InvasionSuppression nih.gov
Chemically Transformed BALB/c 3T3 CellsMatrigel InvasionSignificant inhibition nih.gov
Oral Squamous Cell Carcinoma (OSCC)Gelatinase (MMP-2, MMP-9) ActivitySignificant inhibition nih.gov
Oral Squamous Cell Carcinoma (OSCC)MT1-MMP ActivitySignificant inhibition nih.gov
Ovarian Cancer CellsCell-Matrix InteractionsAffected iiarjournals.org

Preclinical in Vivo Studies of Fenretinide in Animal Models

Anti-Neoplastic Research in Murine Xenograft Models

Murine xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, have been a cornerstone of preclinical cancer research for Fenretinide (B1684555). csmres.co.uk These models allow for the in vivo assessment of a compound's anti-tumor activity.

Preclinical studies have demonstrated the cytotoxic effects of Fenretinide against a variety of human cancer cell lines in vitro, including neuroblastoma, melanoma, and breast cancer. nih.govresearchgate.net In vivo, Fenretinide has shown anti-tumor activity in murine xenograft models of several cancers. For instance, in a mouse model of human lung cancer, a complex of Fenretinide and albumin demonstrated high antitumor activity, evidenced by a reduction in tumor mass volume and a high level of apoptotic cells. nih.gov Similarly, in human Ewing's sarcoma xenografts, Fenretinide potentiated the anti-tumor efficacy of genistein. scitechdevelopment.com Preclinical evidence also supports Fenretinide's anti-tumoral activity on primary gastric cancer cells. nih.gov Furthermore, in vivo experiments have indicated that Fenretinide can prevent the development of metastases in mouse models of prostate and liver cancer. spandidos-publications.com

Table 1: Summary of Fenretinide's Anti-Tumor Activity in Murine Xenograft Models

Cancer Type Model Key Findings
Lung Cancer Human lung cancer xenograft Reduction of tumor mass volume, high level of apoptotic cells. nih.gov
Ewing's Sarcoma Human Ewing's sarcoma xenografts Potentiated the anti-tumor efficacy of genistein. scitechdevelopment.com
Gastric Cancer Primary gastric cancer cell xenograft Demonstrated anti-tumoral activity. nih.gov
Prostate & Liver Cancer Metastatic mouse models Prevented the development of metastases. spandidos-publications.com
Neuroblastoma Human neuroblastoma murine xenograft Increased survival with a novel oral formulation. nih.gov

Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. frontiersin.org Preclinical studies have investigated the potential of Fenretinide to act as a radiosensitizer. In the context of diffuse intrinsic pontine glioma (DIPG), the combination of Fenretinide and ionizing radiation has shown promising results in mouse experiments. nih.gov Research on fusion-positive rhabdomyosarcoma (FP-RMS) has also identified Fenretinide as a potent radiosensitizer. scitechdevelopment.comnih.gov The combination of Fenretinide and ionizing radiation was found to significantly reduce cell viability compared to single treatments, a mechanism accompanied by enhanced production of reactive oxygen species, cell cycle arrest, and induction of apoptosis. nih.govnih.gov

To enhance its anti-cancer effects, Fenretinide has been evaluated in combination with various other therapeutic agents in preclinical tumor models. scitechdevelopment.com For instance, in metastatic melanoma preclinical studies, the combination of Fenretinide and bortezomib (B1684674) synergistically decreased viability and increased apoptosis in human melanoma cell lines. scitechdevelopment.com In a preclinical study of ovarian cancer, the combination of Fenretinide and selenite (B80905) had an enhanced anti-tumor effect on ovarian cancer cells, suppressing tumor growth and inducing apoptosis more effectively than either drug alone. scitechdevelopment.com

Furthermore, studies have shown that Fenretinide may enhance cisplatin (B142131) sensitivity in both cisplatin-sensitive and cisplatin-resistant ovarian tumors when combined with all-trans retinoic acid (ATRA) and cisplatin. scitechdevelopment.com In small cell lung cancer models, combinations of Fenretinide with cisplatin, etoposide, or paclitaxel (B517696) inhibited growth in an additive manner. scitechdevelopment.com The combination of Fenretinide and photodynamic therapy (PDT) has also been suggested as a potentially effective treatment for squamous cell carcinoma, based on preclinical studies in human head and neck squamous cell carcinoma cell lines and mouse tumors. scitechdevelopment.com Additionally, a combination of Fenretinide and tamoxifen (B1202) has been shown to have an enhancing effect in preventing mammary tumor development in animal models. oup.com

Table 2: Preclinical Combination Therapies with Fenretinide in Murine Tumor Models

Cancer Type Combination Agent(s) Key Findings
Metastatic Melanoma Bortezomib Synergistically decreased viability and increased apoptosis. scitechdevelopment.com
Ovarian Cancer Selenite Enhanced anti-tumor effect, suppressed tumor growth, and induced apoptosis. scitechdevelopment.com
Ovarian Cancer All-trans retinoic acid (ATRA) and Cisplatin Enhanced cisplatin sensitivity in cisplatin-sensitive and resistant tumors. scitechdevelopment.com
Small Cell Lung Cancer Cisplatin, Etoposide, or Paclitaxel Additive growth inhibition. scitechdevelopment.com
Squamous Cell Carcinoma Photodynamic Therapy (PDT) Enhanced apoptotic cancer cell killing and antitumor efficacy. scitechdevelopment.com
Mammary Tumors Tamoxifen Enhanced prevention of tumor development. oup.com

Research in Non-Oncological Animal Disease Models

The therapeutic potential of Fenretinide extends beyond oncology, with preclinical studies investigating its efficacy in various non-cancerous disease models.

In a mouse model of allergic asthma, Fenretinide has been shown to be an effective agent in targeting inflammation, oxidation, and lung pathology. nih.govresearchgate.net Treatment of allergen-sensitized mice with Fenretinide prior to an allergen challenge was able to prevent ovalbumin-induced changes in the ratio of arachidonic acid (AA) to docosahexaenoic acid (DHA), which is often skewed in a pro-inflammatory direction in allergic asthma. nih.govresearchgate.netatsjournals.org Fenretinide treatment also controlled the levels of several metabolites, such as serotonin, and markers of cellular stress that are typically increased after an allergen challenge. nih.govresearchgate.net

Notably, Fenretinide demonstrated a protective effect against ovalbumin-induced airway hyperresponsiveness and inflammation in the lungs. nih.govresearchgate.net This was characterized by a complete block in the infiltration of inflammatory cells into the airways and a dramatic reduction in goblet cell proliferation, even while IgE levels remained high. nih.govresearchgate.netnih.gov

In mouse models of cystic fibrosis (CF), Fenretinide has shown the ability to correct imbalances in fatty acids. researchgate.net Specifically, it has been demonstrated to correct the arachidonic acid (AA) to docosahexaenoic acid (DHA) lipid imbalance in the lungs and plasma of Cftr knockout mice. cysticfibrosisnewstoday.com This correction resulted in reduced lung inflammation and a decrease in the severity of pulmonary infections with Pseudomonas aeruginosa, a primary cause of chronic infection and mortality in CF patients. cysticfibrosisnewstoday.com

In the context of spinal cord injury (SCI), daily oral administration of Fenretinide after a contusion injury in mice led to a significant decrease in AA and an increase in DHA levels in both plasma and the injured spinal cord tissue. nih.govnih.gov This modulation of polyunsaturated fatty acids was associated with a significant reduction in tissue damage and an improvement in locomotor recovery. nih.govnih.gov Furthermore, Fenretinide reduced the expression of proinflammatory genes and the levels of oxidative stress markers following SCI. nih.govnih.gov

Table 3: Effects of Fenretinide in Non-Oncological Animal Models

Disease Model Key Findings
Allergic Asthma (Mouse) Prevents inflammation, airway hyperresponsiveness, and oxidative stress. nih.govresearchgate.netatsjournals.org Corrects the pro-inflammatory AA/DHA ratio. nih.govresearchgate.netatsjournals.org Blocks inflammatory cell infiltration and reduces goblet cell proliferation. nih.govresearchgate.netnih.gov
Cystic Fibrosis (Mouse) Corrects the AA/DHA lipid imbalance in lungs and plasma. researchgate.netcysticfibrosisnewstoday.com Reduces lung inflammation and the severity of Pseudomonas aeruginosa infections. cysticfibrosisnewstoday.com
Spinal Cord Injury (Mouse) Decreases AA and increases DHA levels in plasma and injured spinal tissue. nih.govnih.gov Reduces tissue damage and improves locomotor recovery. nih.govnih.gov Reduces expression of proinflammatory genes and oxidative stress markers. nih.govnih.gov

Studies in Models of Obesity and Insulin (B600854) Resistance (e.g., High-Fat Diet-Induced Models)

Preclinical research utilizing animal models, particularly high-fat diet (HFD)-induced models of obesity and insulin resistance, has been instrumental in elucidating the metabolic effects of Fenretinide. These in vivo studies have consistently demonstrated the potential of this synthetic retinoid to counteract many of the pathological changes associated with diet-induced metabolic dysfunction.

A significant outcome of Fenretinide administration in HFD-fed mice is the profound improvement in insulin sensitivity. nih.govnih.gov This is evidenced by enhanced whole-body glucose uptake and improved responses in insulin tolerance tests. nih.govnih.gov Fenretinide has been observed to preserve insulin action on glucose metabolism in critical metabolic tissues such as the liver and skeletal muscle. nih.gov For instance, in HFD-fed mice, insulin-stimulated glucose uptake into the gastrocnemius muscle was significantly improved with Fenretinide treatment. nih.gov Furthermore, Fenretinide treatment has been shown to normalize HFD-induced hyperinsulinemia, a hallmark of insulin resistance. nih.gov

The mechanisms underlying these beneficial metabolic effects are multifaceted. One of the key proposed mechanisms involves the modulation of retinol-binding protein 4 (RBP4). Serum RBP4 levels are often elevated in states of obesity and insulin resistance. nih.gov Fenretinide has been shown to lower circulating RBP4 levels, which is thought to contribute to its insulin-sensitizing effects. nih.govnih.gov However, research also indicates that the anti-obesity actions of Fenretinide may be independent of its RBP4-lowering ability, as it has been shown to reduce adiposity even in mice lacking RBP4. nih.gov

Beyond its effects on RBP4, Fenretinide has been found to influence other critical signaling pathways and molecules involved in metabolic health. It has been suggested that Fenretinide may prevent lipid-induced insulin resistance by inhibiting ceramide biosynthesis. nih.gov Additionally, Fenretinide treatment has been associated with favorable changes in adipokine levels, such as an increase in plasma adiponectin, which is known to have insulin-sensitizing properties. nih.govnih.gov Studies have also pointed to alterations in retinoid homeostasis genes in adipose tissue, liver, and the hypothalamus as a key part of Fenretinide's mechanism of action. nih.govdiabetesjournals.org

The table below summarizes key findings from a representative preclinical study investigating the effects of Fenretinide in a high-fat diet-induced mouse model of obesity and insulin resistance.

Table 1: Effects of Fenretinide on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

Parameter Control (Chow) High-Fat Diet (HFD) HFD + Fenretinide
Body Fat Content Normal Increased Reduced
Insulin-Stimulated Whole Body Glucose Uptake Normal Impaired Partially Prevented
Insulin-Stimulated 2-Deoxyglucose Uptake in Gastrocnemius Normal Reduced Prevented
Serum Insulin Levels Normal Increased (Hyperinsulinemia) Normalized
Serum RBP4 Levels Normal Elevated Prevented Elevation
Serum Leptin Levels Normal Increased (Hyperleptinemia) Attenuated

This table is a composite representation of findings from multiple studies and is intended for illustrative purposes.

In intervention studies, where Fenretinide was administered to mice with pre-existing HFD-induced obesity and insulin resistance, the compound demonstrated the ability to reverse these conditions. nih.gov This suggests a therapeutic potential for Fenretinide not only in the prevention but also in the treatment of established metabolic disorders.

Furthermore, Fenretinide has been shown to ameliorate hepatic steatosis, or fatty liver, a common comorbidity of obesity and insulin resistance. nih.govnih.gov This effect is thought to be mediated by increased activation of hepatic AMP-activated protein kinase (AMPK) and the expression of genes that promote fat oxidation. nih.gov

Advanced Analytical and Methodological Approaches for Fenretinide D4 Research

Investigation of Fenretinide (B1684555) Metabolism Using Deuterated Analogs

In Vitro Enzyme Kinetic Studies Utilizing Deuterated Substrates

Role of Deuteration in Mechanistic Metabolism Studies

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612), is a powerful technique in pharmaceutical research to investigate the mechanisms of drug metabolism. This process, known as deuteration, can significantly alter the kinetic properties of a molecule without changing its fundamental chemical reactivity or shape. In the context of Fenretinide-d4, deuteration serves as a critical tool for elucidating its metabolic fate.

The primary principle behind this application is the deuterium kinetic isotope effect (KIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step will proceed more slowly when a C-D bond must be broken instead. researchgate.net This slowing of the reaction rate allows researchers to identify specific sites on a molecule that are vulnerable to metabolic modification, often called "soft spots". nih.gov

For a compound like fenretinide, which undergoes metabolism through pathways such as oxidation, deuteration can help pinpoint the exact enzymes and pathways involved. nih.govnih.gov By placing deuterium atoms at suspected sites of metabolic attack, researchers can observe a decrease in the formation rate of certain metabolites. This provides strong evidence that the deuterated position is a primary site for enzymatic action. For instance, if deuteration at a specific position on the fenretinide molecule leads to a reduced rate of formation for an oxidative metabolite like 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), it suggests that the deuterated site is directly involved in that metabolic conversion. nih.gov

Tracing Metabolic Pathways in Preclinical Animal Models

Preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. In studies involving fenretinide, this compound has proven to be an indispensable tool, primarily as an internal standard for highly accurate and sensitive quantification of the parent drug and its metabolites in biological samples. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical method for these studies. nih.gov In this technique, a known quantity of this compound is added to samples (such as plasma or tissue homogenates) from animals administered with the non-deuterated drug. researchgate.net Because this compound is chemically identical to fenretinide but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. washington.edu This allows for precise correction of any sample loss during preparation and analytical variability, ensuring the accuracy of the measured concentrations of fenretinide and its metabolites. researchgate.net

Research in mouse models has utilized this approach to characterize the metabolic profile of fenretinide. These studies have successfully identified and quantified key metabolites, providing a clearer picture of its biotransformation. nih.govresearchgate.net

Metabolite NameChemical NameRole/Significance in Preclinical ModelsReference
4-MPR N-(4-methoxyphenyl)retinamideAn O-methylated metabolite of fenretinide found in both human and rodent plasma. nih.gov nih.gov, researchgate.net, nih.gov
4-oxo-4-HPR 4-oxo-N-(4-hydroxyphenyl)retinamideAn oxidative metabolite formed via the cytochrome P450 enzyme system (specifically CYP3A4). nih.govnih.gov nih.gov, nih.gov, researchgate.net
DH-4HPR Dehydrogenated-4-HPRA metabolite identified in plasma and tumor tissue. researchgate.net researchgate.net
This table summarizes key metabolites of fenretinide identified in preclinical animal models, where this compound is often used as an internal standard for accurate quantification.

By enabling robust quantification, this compound plays a crucial role in constructing accurate pharmacokinetic models, which are vital for understanding how the drug and its active or inactive metabolites are processed in a living system. researchgate.net

Stable Isotope Labeling in Broader Biological Research

The use of stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has revolutionized many areas of biological research. rsc.org Stable isotope labeling (SIL) allows scientists to "tag" and trace molecules through complex biological systems without the safety concerns associated with radioactive isotopes. this compound is an example of a deuterated compound that fits within this powerful class of research tools. medchemexpress.eu

Applications in Proteomics and Metabolomics Research

In the fields of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites), stable isotope labeling is a cornerstone for quantitative analysis. core.ac.uk These techniques aim to compare the relative abundance of thousands of proteins or metabolites between different biological samples (e.g., treated vs. untreated cells). thermofisher.com

Deuterium labeling is employed in several quantitative proteomics strategies. One such method is Isotope-Coded Protein Labeling (ICPL), where proteins from different samples are labeled with "light" (d0) or "heavy" (d4) tags that react with specific amino acids, such as lysine (B10760008). thermofisher.com When the samples are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy tags allows for the direct comparison and relative quantification of each protein across the samples. thermofisher.com

TechniquePrincipleIsotope Used (Example)ApplicationReference
SILAC Metabolic labeling where cells are grown in media containing "light" or "heavy" amino acids.¹³C, ¹⁵N-labeled arginine/lysineIn vivo quantitative proteomics, protein turnover studies. thermofisher.com, washington.edu
ICAT Chemical tagging of cysteine residues with light or heavy isotope-coded affinity tags.²H (Deuterium)Relative quantification of cysteine-containing proteins. washington.edu
ICPL Chemical tagging of lysine residues and N-termini on intact proteins.²H (d4)Relative quantification of protein abundance. thermofisher.com
Metabolite Tracing Introduction of labeled precursors to track their incorporation into downstream metabolites.²H, ¹³CElucidating metabolic pathways, quantifying metabolite levels. nih.gov
This table outlines common stable isotope labeling strategies used in proteomics and metabolomics research.

While specific proteomics studies using this compound as a probe are not widely documented, its nature as a deuterated molecule makes it suitable for investigating its own impact on the proteome or metabolome. For instance, researchers could use quantitative proteomics to study how fenretinide treatment alters the expression of proteins involved in specific cellular pathways. In metabolomics, this compound can be used as an internal standard to ensure accurate measurement of changes in endogenous metabolites affected by fenretinide's biological activity. researchgate.net

Utilization for Tracking Metabolic Flux in Cellular Systems

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.comrsc.org This approach goes beyond simply measuring the concentrations of metabolites; it provides a dynamic view of how cells process nutrients and generate energy and biomass. mdpi.com Stable isotope tracers are fundamental to MFA. mdpi.com

The core principle of MFA involves introducing a labeled substrate (e.g., deuterium-labeled glucose or glutamine) into a cellular system. nih.govmdpi.com As the cells metabolize this tracer, the isotope label is incorporated into various downstream metabolites. By analyzing the specific pattern and distribution of the isotope within these metabolites using mass spectrometry or NMR, researchers can deduce the relative contributions of different metabolic pathways to the production of that metabolite. mdpi.commdpi.com This is based on the concept that the labeling pattern of a product is the flux-weighted average of the labeling patterns of its precursors. mdpi.com

Deuterium is particularly useful for tracing specific pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the metabolism of NADPH, a key cellular reductant. mdpi.com The non-invasive and real-time measurement of metabolic flux can be achieved using techniques like deuterium magnetic resonance spectroscopy (DMRS). researchgate.net

Although the primary documented use of this compound is as an internal standard for pharmacokinetic studies, its deuterated structure makes it a potential candidate for specialized metabolic flux studies. researchgate.netresearchgate.net For example, it could be used to trace its own metabolism and biotransformation with high precision or to investigate how its presence perturbs specific metabolic fluxes within cancer cells, such as those related to sphingolipid metabolism, which is known to be affected by fenretinide. mdpi.comasm.org

Future Directions and Emerging Research Avenues for Fenretinide D4

Exploration of Undefined Molecular Mechanisms and Targets

While the parent compound, fenretinide (B1684555), is known to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism, the precise molecular targets remain an area of active investigation. scitechdevelopment.comcaymanchem.com Fenretinide-d4 serves as a critical tool in these explorations. The deuterium (B1214612) substitution can alter the metabolic rate of the compound, potentially leading to a different pharmacokinetic profile and allowing for a more nuanced dissection of its mechanism of action. nih.govmedchemexpress.com

Research is ongoing to elucidate how this compound interacts with retinoic acid receptors (RARs) and other potential binding partners. scitechdevelopment.commedchemexpress.eu The stability imparted by deuteration may enable the capture and identification of transient or low-affinity interactions that are otherwise difficult to detect with the non-deuterated form. This could lead to the discovery of novel signaling pathways and therapeutic targets influenced by fenretinide.

Development of Novel Experimental Models for Deeper Mechanistic Understanding

The use of this compound is paving the way for the development of more sophisticated experimental models. In vitro studies using cancer cell lines have been instrumental in understanding the cytotoxic effects of fenretinide. mdpi.com However, to gain a deeper mechanistic understanding, there is a need for models that more accurately recapitulate the tumor microenvironment and in vivo conditions.

The altered metabolic profile of this compound can be leveraged in these advanced models, such as 3D organoids and patient-derived xenografts (PDXs). By comparing the effects of Fenretinide and this compound in these systems, researchers can gain insights into how metabolic processes within the tumor microenvironment influence drug efficacy. This comparative approach can help to identify key metabolic vulnerabilities of cancer cells that can be targeted for therapeutic intervention.

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of this compound and its Derivatives

The study of this compound and its metabolites necessitates the use of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative determination of fenretinide and its derivatives in biological matrices such as plasma and tumor tissue. mdpi.com The development of validated LC-MS/MS assays is crucial for pharmacokinetic studies and for understanding the metabolic fate of this compound. mdpi.com

Metabolomic profiling, which allows for the comprehensive analysis of all small-molecule metabolites in a biological system, is another key technique. By applying metabolomics to cells or tissues treated with this compound, researchers can identify changes in metabolic pathways and gain a global view of the drug's effects. This can reveal unexpected mechanisms of action and biomarkers of drug response. The use of stable isotope-labeled compounds like this compound is particularly advantageous in these studies, as it allows for the precise tracing of the compound and its metabolites. medchemexpress.commedchemexpress.com

Strategic Use of this compound in Preclinical Pharmacological Investigations to Optimize Translational Research Approaches

This compound plays a strategic role in preclinical pharmacology, with the ultimate goal of optimizing the translation of research findings to the clinic. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can lead to a longer half-life and altered metabolic profile for deuterated drugs. researchgate.netacs.org This can result in improved pharmacokinetic properties, potentially leading to lower or less frequent dosing. nih.gov

By conducting comparative pharmacokinetic and pharmacodynamic studies with fenretinide and this compound, researchers can gain valuable data to inform the design of future clinical trials. These studies can help to determine the optimal dosing regimens and to identify patient populations that are most likely to benefit from treatment. The use of this compound in preclinical models can thus de-risk and expedite the clinical development of novel cancer therapies. acs.org

Potential for Deuterated Analogs in Investigating Drug Resistance Mechanisms in Preclinical Settings

Drug resistance is a major challenge in cancer therapy. Deuterated analogs like this compound offer a unique opportunity to investigate the mechanisms of resistance. By comparing the cellular responses to fenretinide and this compound in drug-sensitive and drug-resistant cancer cell lines, researchers can identify metabolic adaptations that contribute to resistance.

For example, if a cancer cell line develops resistance to fenretinide through increased metabolic degradation, it may remain sensitive to the more metabolically stable this compound. This differential sensitivity can be used to probe the specific metabolic pathways involved in resistance. Such studies can lead to the development of strategies to overcome drug resistance, for instance, by co-administering drugs that inhibit the relevant metabolic enzymes. The insights gained from using deuterated analogs in this context can be broadly applicable to understanding and combating drug resistance in a variety of therapeutic settings. researchgate.netuobaghdad.edu.iq

Q & A

Q. What are the standard protocols for synthesizing and characterizing Fenretinide-d4 in preclinical studies?

Methodological Answer: Synthesis typically involves deuterium labeling at specific positions (e.g., methyl groups) using catalytic deuteration or exchange reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., disappearance of proton signals at labeled positions) and high-resolution mass spectrometry (HRMS) to verify molecular mass. Purity is assessed via HPLC with UV detection, ensuring ≥95% isotopic enrichment .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Stable isotope dilution (SID) using deuterated internal standards minimizes matrix effects. Validation parameters (per ICH guidelines) include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) to ensure reproducibility .

Q. How do in vitro and in vivo models differ in evaluating this compound’s pharmacokinetic properties?

Methodological Answer: In vitro models (e.g., hepatic microsomes) assess metabolic stability via incubation with CYP450 enzymes, measuring parent compound depletion. In vivo studies (rodents) involve plasma pharmacokinetic profiling (Cₘₐₓ, AUC, t₁/₂) after oral or intravenous administration. Discrepancies arise due to factors like protein binding and enterohepatic recirculation, requiring physiologically based pharmacokinetic (PBPK) modeling to reconcile data .

Q. What are the critical parameters for ensuring reproducibility in this compound cytotoxicity assays?

Methodological Answer: Standardize cell lines (e.g., MCF-7 for breast cancer), passage numbers (<20), and culture conditions (e.g., serum-free media to avoid retinoid interference). Use ATP-based viability assays (e.g., CellTiter-Glo) with Z’-factor >0.5 to confirm assay robustness. Include positive controls (e.g., cisplatin) and normalize data to vehicle-treated cells .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different cancer subtypes be systematically analyzed?

Methodological Answer: Conduct meta-analysis of published IC₅₀ values, stratifying by cancer type (e.g., leukemia vs. solid tumors) and experimental conditions (e.g., hypoxia vs. normoxia). Apply heterogeneity tests (Cochran’s Q) to identify confounding variables. Validate findings using patient-derived xenograft (PDX) models to bridge in vitro-in vivo gaps .

Q. What statistical approaches are optimal for resolving variability in this compound’s dose-response relationships?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ and Hill coefficients. For high variability, apply mixed-effects modeling to account for random inter-experiment variance. Bootstrap resampling (≥1000 iterations) provides confidence intervals for robust parameter estimation .

Q. How can multi-omics integration elucidate this compound’s mechanism of action beyond retinoid receptor modulation?

Methodological Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) with proteomics (LC-MS/MS) to quantify protein phosphorylation changes. Pathway enrichment analysis (e.g., DAVID, STRING) links findings to known networks. Validate hypotheses using CRISPR/Cas9 knockout models of candidate targets .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis for longitudinal studies?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature and catalyst loading. Use design-of-experiments (DoE) to optimize deuteration efficiency. Track isotopic purity via NMR and MS across batches, applying statistical process control (SPC) charts to maintain consistency .

Q. How do researchers address ethical challenges in this compound studies involving animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Prioritize non-invasive imaging (e.g., bioluminescence) to minimize animal numbers. Obtain ethics committee approval for humane endpoints (e.g., tumor volume limits). Use pharmacokinetic simulations to justify dosing regimens and reduce unnecessary toxicity testing .

Q. What computational tools predict this compound’s interactions with non-retinoid targets (e.g., kinases)?

Methodological Answer: Perform molecular docking (AutoDock Vina) against structural databases (PDB) to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD). Combine with machine learning (Random Forest) on chemogenomic datasets to prioritize high-confidence targets .

Methodological Considerations Table

Research Stage Key Tools/Techniques Critical Parameters
Synthesis & CharacterizationNMR, HRMS, HPLC-UVIsotopic purity ≥95%, absence of proton residuals
In Vitro AssaysLC-MS/MS, CellTiter-GloZ’-factor >0.5, serum-free conditions
In Vivo PK/PDPBPK modeling, PDX modelsPlasma sampling at 5+ time points
Data AnalysisMixed-effects models, bootstrap resamplingCochran’s Q <0.1 for heterogeneity

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